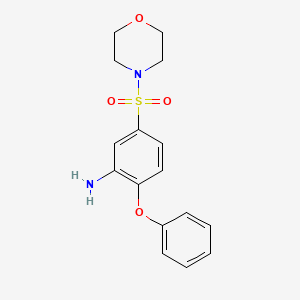
5-(Morpholine-4-sulfonyl)-2-phenoxyaniline
Overview
Description
Morpholine is a common motif in many biologically relevant compounds . It’s a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The morpholine ring is part of many important compounds, including pharmaceuticals and agrochemicals .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
Morpholine-based compounds can undergo a variety of chemical reactions. For example, they can participate in [4+2] annulation reactions . They can also undergo intramolecular benzylic C(sp3)–H alkoxylation reactions under Cu catalysis .Scientific Research Applications
Perovskite Solar Cells
5-(Morpholine-4-sulfonyl)-2-phenoxyaniline: has been investigated for its potential use in the morphology optimization of perovskite layers in solar cells . The compound could play a role in improving the film uniformity and crystallinity, which are crucial for the efficiency and stability of perovskite solar cells.
Medicinal Chemistry
In medicinal chemistry, this compound may be involved in the design of new drugs due to its morpholine moiety, which is a common feature in biologically active molecules . It could be used to create hybrid compounds with potential therapeutic applications.
Optoelectronics
The morpholine sulfonamide group within 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline could be significant in the development of new materials for optoelectronic applications, such as light-emitting diodes and photodetectors .
Drug Design
This compound might be utilized in drug design, particularly in the synthesis of hybrid molecules that contain both 1,2,3-thiadiazole and N’-sulfonylamidine moieties, which are known for their wide range of biological activities .
Materials Science
In materials science, 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline could be explored for its properties that may contribute to the development of new materials with enhanced performance and stability .
Chemical Synthesis
The compound’s role in chemical synthesis could involve the formation of morpholines and their analogs, which are prevalent in natural products and pharmaceuticals. It may serve as a precursor or intermediate in various synthetic pathways .
Antitrypanosomal Agents
There is potential for 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline to be used in the synthesis of heterocyclic compounds that act as antitrypanosomal agents, which are crucial in the fight against diseases like sleeping sickness .
Advanced Material Fabrication
Lastly, the compound could be instrumental in advanced material fabrication techniques, such as large-area and roll-to-roll fabrication, which are essential for scaling up the production of high-efficiency solar cells and other electronic devices .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as n’-sulfonylamidines, have been known to suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity, as well as inhibit dopamine transport .
Mode of Action
It’s worth noting that the compound’s synthesis involves reactions with arylsulfonyl azides . This process produces the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .
Biochemical Pathways
Compounds with similar structures have been associated with a wide range of biological activities, including rearrangements and transformations into other heterocycles containing multiple nitrogen and sulfur atoms .
Pharmacokinetics
The introduction of two morpholine rings in the hybrid molecules was expected to significantly increase their solubility in organic solvents, which could potentially facilitate their bioavailability .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it might have potential antiresorptive, antibacterial, and dopamine transport inhibitory effects .
properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-2-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c17-15-12-14(23(19,20)18-8-10-21-11-9-18)6-7-16(15)22-13-4-2-1-3-5-13/h1-7,12H,8-11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDRFNOUUAEXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332744 | |
| Record name | 5-morpholin-4-ylsulfonyl-2-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24837058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Morpholine-4-sulfonyl)-2-phenoxyaniline | |
CAS RN |
736948-90-6 | |
| Record name | 5-morpholin-4-ylsulfonyl-2-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



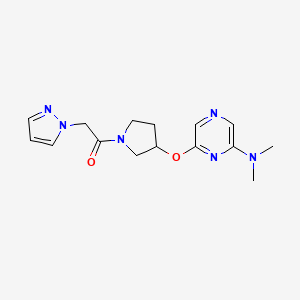
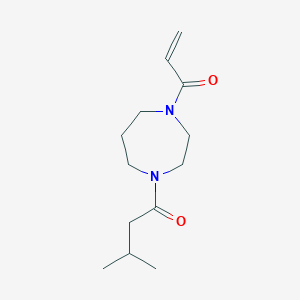
![5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2877590.png)
![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)
![1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2877593.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2877597.png)
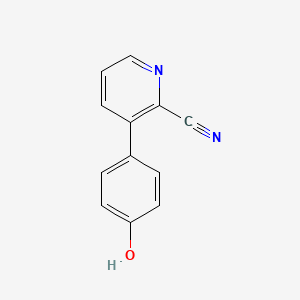

![1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B2877601.png)
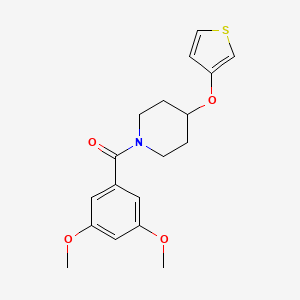
![1-[(2-Chloropropanoylamino)methyl]-N-ethylcyclobutane-1-carboxamide](/img/structure/B2877603.png)
![3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877604.png)
![Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2877605.png)